1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide
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Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide, also known as AZD8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR). The mTOR pathway plays a crucial role in regulating cell growth, proliferation, and survival, making it an attractive target for cancer therapy.
Scientific Research Applications
Synthesis and Biological Evaluation
Research on similar pyrimidine derivatives has explored their synthesis for potential biological applications. For example, Rahmouni et al. (2014) reported on the synthesis of novel pyrazolopyrimidine derivatives with significant antibacterial activity, highlighting the potential of such compounds in developing new antibacterial agents (Rahmouni et al., 2014). These findings suggest that the structural framework of the compound could be investigated for similar biological activities.
Drug Metabolism and Medicinal Chemistry Strategies
Linton et al. (2011) discussed strategies to reduce aldehyde oxidase (AO) mediated metabolism in imidazo[1,2-a]pyrimidine derivatives, which are structurally related to the compound of interest. By altering the heterocycle or blocking the reactive site, they aimed to improve the metabolic stability of these compounds, providing insights into enhancing the pharmacological profiles of similar molecules (Linton et al., 2011).
Antituberculosis Activity
A study by Moraski et al. (2011) on imidazo[1,2-a]pyridine-3-carboxamides demonstrated potent activity against multi- and extensive drug-resistant tuberculosis strains. This highlights the potential of pyrimidine and imidazole-containing compounds in addressing challenging infectious diseases (Moraski et al., 2011).
Synthetic Approaches and Functionalizations
The synthesis and functionalization of imidazo[1,2-a]pyrimidines have been a focus of recent studies due to their wide range of applications in medicinal chemistry. Goel et al. (2015) provided a comprehensive review of various synthetic approaches and functionalizations for constructing this scaffold, indicating the compound's relevance in drug development (Goel et al., 2015).
Antimicrobial and Antiproliferative Activities
Fahim et al. (2021) investigated novel heterocycles for their antimicrobial and in vitro anticancer activity, including molecular docking studies to understand their interactions with different proteins. This research direction could be pertinent for exploring the biological activities of "1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide" and related compounds (Fahim et al., 2021).
properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-14(15-5-3-2-4-6-15)23-19(26)16-10-25(11-16)18-9-17(21-12-22-18)24-8-7-20-13-24/h2-9,12-14,16H,10-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTHFQYFZJVUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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